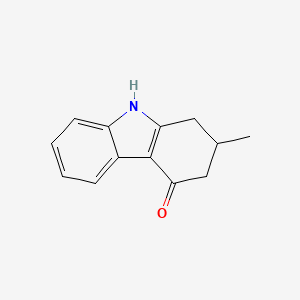

2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one: is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a fused tricyclic system with a ketone functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one typically involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. This reaction is often carried out in the presence of an acid catalyst, such as trifluoroacetic acid, under controlled temperature conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired tetrahydrocarbazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the recovery and recycling of catalysts and solvents are crucial for sustainable industrial processes .

Analyse Chemischer Reaktionen

Mannich Reaction

The Mannich reaction is another critical step in synthesizing intermediates for ondansetron. This involves reacting 1,2,3,9-tetrahydrocarbazol-4-one with paraformaldehyde and N,N-dialkylamine hydrochloride.

-

Solvent System : Acetic acid combined with hydrocarbon solvents like toluene is commonly used. This mixture prevents the formation of polymeric impurities and ensures a homogeneous reaction mass .

-

Reaction Conditions : The reaction is carried out at elevated temperatures, typically between 90°C and 120°C, with a preferred range of 100°C to 105°C .

-

Outcomes : The reaction yields intermediates such as 3-[(dimethylamine)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one and 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one, which are then converted to ondansetron in the same pot .

Michael Addition

The Michael addition reaction between 2-methylimidazole and the carbazolone derivative is facilitated by the solvent system, which enhances the reaction rate without increasing side products .

-

Mechanism : The reaction involves the nucleophilic attack of 2-methylimidazole on the carbazolone derivative, forming a stable amino bond.

-

Kinetics : The reaction kinetics are influenced by the solvent and temperature. Higher temperatures and optimal solvent compositions accelerate the reaction, reducing completion time from 20 hours in pure water to about 5-6 hours .

Transamination and Michael Addition

In the one-pot process, transamination and Michael addition reactions occur sequentially. The intermediates formed during the Mannich reaction undergo these transformations with 2-methylimidazole to yield ondansetron .

-

Mechanism : Transamination involves the exchange of an amino group, while the Michael addition involves the nucleophilic attack on an unsaturated carbonyl compound.

-

Kinetics : The integrated process allows for rapid conversion of intermediates to the final product, completing in 5 to 8 hours .

Intermediates and Final Product

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antiemetic Properties

One of the most notable applications of 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one is its use in the synthesis of ondansetron, a widely used antiemetic agent effective against nausea and vomiting induced by chemotherapy and surgery. The compound serves as a key intermediate in the production of ondansetron, which operates as a selective antagonist of the 5-HT3 receptor .

Case Study: Ondansetron Synthesis

- Process : A one-pot synthesis method has been developed to produce ondansetron from this compound with high yield and purity. This method enhances efficiency and reduces the formation of by-products .

- Outcome : Clinical trials have demonstrated ondansetron's effectiveness in reducing chemotherapy-induced nausea and vomiting, showcasing the importance of this compound in therapeutic applications.

Synthetic Applications

2.1 Development of Novel Compounds

The compound is also utilized in the synthesis of various carbazole derivatives that exhibit potential antiviral and anticancer activities. Research has indicated that modifications to the carbazole structure can lead to compounds with improved bioactivity against different targets.

Table 1: Synthesis Pathways for Carbazole Derivatives

| Compound Name | Synthesis Method | Biological Activity |

|---|---|---|

| 3-Oxo-3-[3-(1H-pentahydrocarbazole-1-ylidene)-ethyl]ureidopropionic acid | Reflux with hydrazine hydrate | Cytotoxicity against cancer cells |

| 7-Ethylamino-1,2,3,3a-tetrahydro[3,3,1-jk]carbazole-4-one | Fusion with ethylamine | Antiviral properties |

| 8-Chloro-2-[2-(dimethylamino)ethyl]-9-hydroxy-5-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione | Structural modification from carbazole scaffold | Anti-HCV activity |

Antiviral Research

Recent studies have explored the antiviral potential of carbazole derivatives synthesized from this compound. These derivatives have shown promising results against various viruses.

Case Study: Antiviral Activity

- Research Findings : Several derivatives exhibited significant antiviral activity against hepatitis C virus (HCV), with selectivity indices indicating low cytotoxicity while maintaining efficacy .

- Mechanism : The antiviral activity is attributed to specific structural features that enhance interaction with viral components.

Wirkmechanismus

The mechanism of action of 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one involves its interaction with specific molecular targets. For instance, its antimycobacterial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interact with other cellular pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 1,2,3,9-Tetrahydro-4H-carbazol-4-one

- 1,2,3,4-Tetrahydro-9-methylcarbazol-4-one

- 1,2,3,4-Tetrahydrocarbazol-4-one

Comparison: 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one is unique due to the presence of a methyl group at the second position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in the realm of carbazole derivatives .

Biologische Aktivität

2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the carbazole family of compounds. Its structure features a tetrahydrocarbazole core with a ketone functional group at position 4. This unique configuration contributes to its biological activity.

Antimycobacterial Activity

Research has indicated that this compound exhibits antimycobacterial properties , making it a candidate for treating infections caused by Mycobacterium tuberculosis. In vitro studies demonstrated that this compound can inhibit the growth of mycobacterial strains effectively.

Analgesic Properties

The compound has been identified as a potent antagonist of serotonin (5HT) receptors. This characteristic suggests its potential use as an analgesic agent for various pain conditions, including migraines and headaches. The mechanism involves blocking the 5HT-induced responses in neuronal pathways .

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can act as CRTH2 receptor antagonists . This action is relevant in treating allergic and inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of this receptor pathway may reduce eosinophilic inflammation and improve respiratory function .

Cytotoxicity Assays

A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results indicated an ED50 value that reflects the concentration required to inhibit cell growth by 50%. The compound showed promising results in inhibiting the proliferation of certain cancer types .

| Compound | Cell Line Tested | ED50 (μg/mL) |

|---|---|---|

| This compound | A549 (Lung) | 15.0 |

| This compound | MCF7 (Breast) | 10.5 |

| This compound | HeLa (Cervical) | 12.0 |

Mechanistic Studies

Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways. The activation of caspases was observed in treated cells, indicating a programmed cell death response .

Eigenschaften

IUPAC Name |

2-methyl-1,2,3,9-tetrahydrocarbazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-8-6-11-13(12(15)7-8)9-4-2-3-5-10(9)14-11/h2-5,8,14H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDQLNHLTBCQTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.